Increased Lipophilicity (LogP) Versus the Unsubstituted 3-(Thiophen-2-yl)butanoic Acid
The 5-methyl substituent on the thiophene ring increases the computed lipophilicity of the target compound relative to the unsubstituted parent 3-(thiophen-2-yl)butanoic acid. The unsubstituted analog (CAS 77270-48-5) has a reported LogP of 2.33 . While an experimentally measured LogP for the target compound has not been published, the Hansch π constant for an aromatic methyl group (+0.56) permits a class-level estimation of LogP ≈ 2.89–3.00, representing an increase of approximately 0.6 log units [1]. This shift has practical consequences for membrane permeability, protein binding, and chromatographic retention behavior in purification workflows.
Estimated lipophilicity shift vs unsubstituted parent (LogP 2.33); Hansch π-based estimate yields target LogP ≈ 2.89–3.00.
Experimental LogP not published; verify in target assay matrix.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 2.89–3.00 (estimated from class-level π constant) |
| Comparator Or Baseline | 3-(Thiophen-2-yl)butanoic acid (CAS 77270-48-5): LogP = 2.33 |
| Quantified Difference | Estimated ΔLogP ≈ +0.6 |
| Conditions | Computed LogP from database; estimated increment based on Hansch π methodology |
Why This Matters
A 0.6 log unit increase in LogP can translate to a 4-fold change in octanol-water partition coefficient, significantly affecting compound handling in biological assays and purification protocols.
- [1] Hansch, C., Leo, A., Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. Washington, DC: American Chemical Society. π (aromatic CH3) = +0.56. View Source
